

# Dilevalol: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

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## Compound of Interest

Compound Name: Dilevalol

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## Introduction

**Dilevalol**, the (R,R)-stereoisomer of labetalol, is a third-generation non-cardioselective beta-adrenoceptor antagonist.<sup>[1]</sup> It uniquely combines this beta-blocking activity with significant partial agonism at beta-2 adrenergic receptors, resulting in vasodilation and a reduction in peripheral vascular resistance.<sup>[1][2]</sup> This dual mechanism of action contributes to its antihypertensive effects without causing a significant change in heart rate at rest.<sup>[1][3]</sup> This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of **dilevalol**, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows.

## Core Pharmacokinetic and Bioavailability Data

The pharmacokinetic profile of **dilevalol** has been characterized in healthy volunteers and hypertensive patients. The drug is rapidly and completely absorbed after oral administration, but it undergoes extensive first-pass metabolism, leading to low systemic bioavailability of the unchanged drug.<sup>[2][3][4]</sup>

### Table 1: Pharmacokinetic Parameters of Dilevalol Following Oral Administration

Parameter	Value	Subject Population	Dosing Regimen	Source
Tmax (Time to Maximum Concentration)	1.4 hours	Healthy Male Volunteers	200 mg single dose	[4]
Faster after 15th dose vs 1st dose	Healthy Subjects	50 mg twice daily for 8 days	[5]	
Cmax (Maximum Concentration)	62 ng/mL	Healthy Male Volunteers	200 mg single dose	[4]
Dose-dependent increase	Healthy Subjects	25 mg, 50 mg, 100 mg single doses	[6]	
Elimination Half-life ( $t_{1/2}$ )	8.3 - 12 hours	Healthy Volunteers	Single oral dose	[2][4]
~12 hours	Not specified	Not specified	[3]	
~15 hours (steady-state)	Not specified	Long-term therapy	[7]	
15-18 hours	Not specified	Not specified	[8]	
AUC (Area Under the Curve)	Dose-dependent increase	Healthy Subjects	25 mg, 50 mg, 100 mg single doses	[6]
Increased by 20% with cimetidine	Nine Subjects	400 mg daily for 7 days	[9]	
Greater after 15th dose vs 1st dose	Healthy Subjects	50 mg twice daily for 8 days	[5]	
Absolute Bioavailability	11 - 14%	Healthy Male Volunteers	200 mg oral vs 50 mg IV	[4]

~12%	Normotensive and Hypertensive Volunteers	Single oral and IV doses	[2]
Increased by 11% with cimetidine	Nine Subjects	400 mg daily for 7 days	[9]

**Table 2: Pharmacokinetic Parameters of Dilevalol Following Intravenous Administration**

Parameter	Value	Subject Population	Dosing Regimen	Source
Elimination Half-life ( $t_{1/2}$ )	12 hours	Healthy Male Volunteers	50 mg infusion	[4]
11.7 ± 2.7 hours	Nine Subjects	50 mg single dose	[9]	
Total Body Clearance	23.2 mL/min/kg	Healthy Male Volunteers	50 mg infusion	[4]
29.8 ± 5.7 mL/min/kg	Nine Subjects	50 mg single dose	[9]	
Volume of Distribution (Vd)	24.6 L/kg	Healthy Male Volunteers	50 mg infusion	[4]
16.6 ± 4.1 L/kg	Nine Subjects	50 mg single dose	[9]	
17 to 25 L/kg	Not specified	Not specified	[7]	

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) Assay for Dilevalol in Plasma and Urine

A sensitive and specific HPLC method has been developed for the quantification of **dilevalol** in biological fluids.[3]

- Sample Preparation:
  - **Dilevalol** is extracted from plasma or urine via liquid-liquid partition into diethyl ether under mildly alkaline conditions.
  - The drug is then back-extracted into a dilute acid solution.[3]
- Chromatographic Conditions:
  - Column: A reversed-phase 150 x 4.1 mm column packed with a spherical (5 µm) macroporous copolymer (PRP-1) is used for separation.[3]
  - Detection: Fluorimetric detection is employed.
- Quantification:
  - The method demonstrates a linear detector response for **dilevalol** concentrations typically observed in clinical studies.[3]
  - The lower limit of reliable quantification is 1 ng/mL in plasma and 20 ng/mL in urine.[3]
  - The intra-assay precision (coefficient of variation) is less than 6% in plasma and less than 4% in urine.[3]

## Clinical Pharmacokinetic and Efficacy Studies

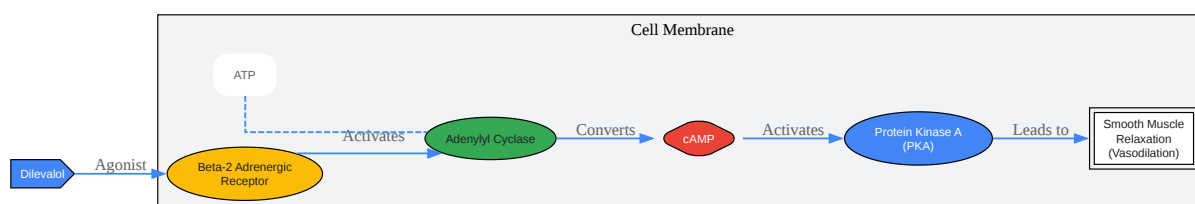
The pharmacokinetic properties and antihypertensive efficacy of **dilevalol** have been evaluated in various clinical trials.

- Study Design: The studies have included randomized, double-blind, placebo-controlled, and crossover designs.[4][6][9]
- Subject Population: Participants have included healthy volunteers and patients with mild to moderate essential hypertension.[4][6]

- Dosing Regimens:
  - Single oral doses ranging from 25 mg to 800 mg have been administered.[4][6]
  - Repeated oral administration schedules, such as 50 mg twice daily for eight days, have been used to assess steady-state pharmacokinetics.[5]
  - Intravenous administration has typically involved a 50 mg infusion.[4][9]
- Pharmacodynamic Assessments:
  - Blood pressure and heart rate are measured at supine and standing positions.
  - Standardized treadmill tests are used to assess cardiac beta-blockade.[9]
- Sample Collection: Blood and urine samples are collected at predetermined intervals over a period of up to 60 hours post-dose to determine drug concentrations.[4]

## Visualizations

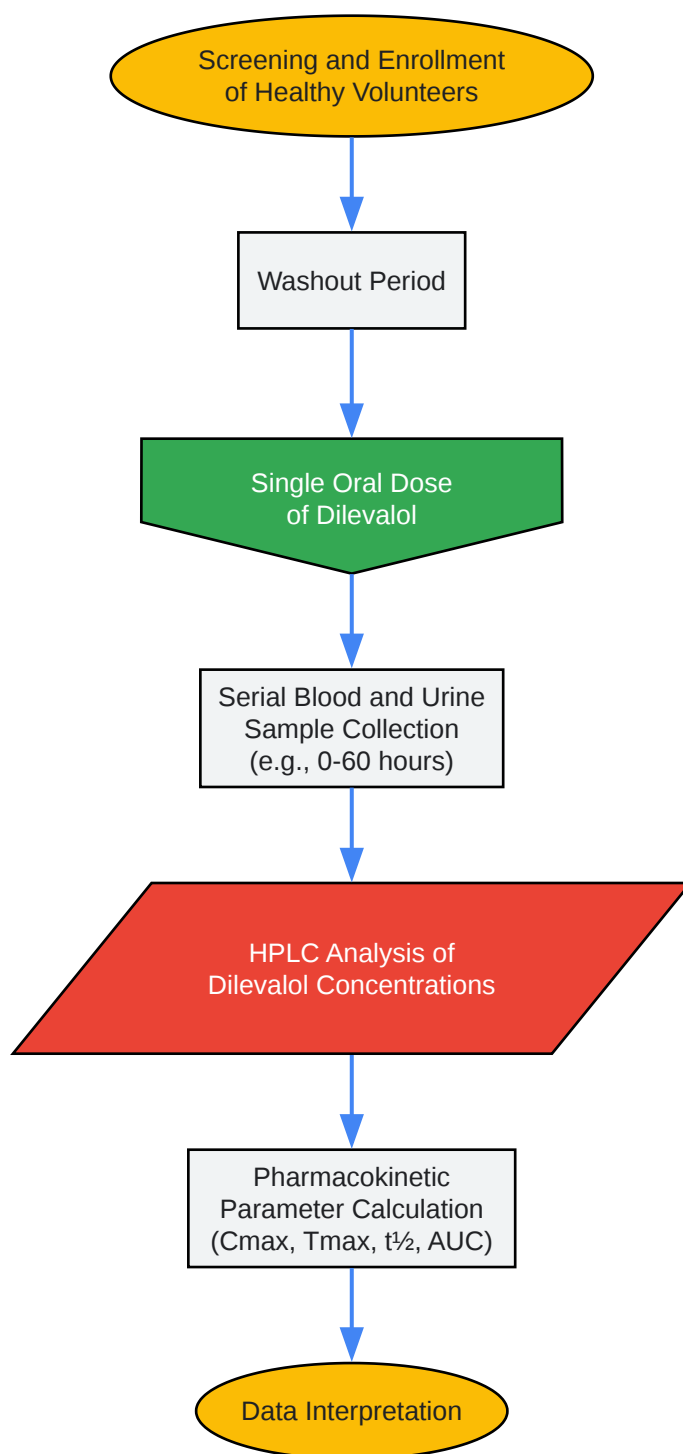
### Signaling Pathway



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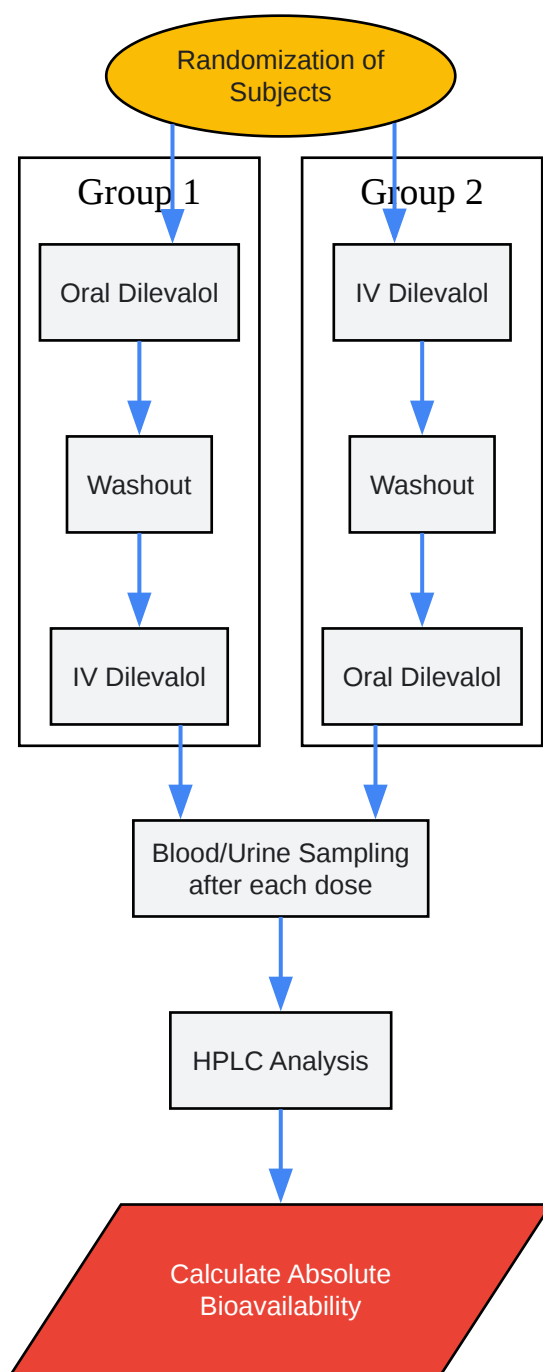
Caption: **Dilevalol's** beta-2 adrenergic receptor agonist activity leading to vasodilation.

## Experimental Workflows



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Caption: Workflow for a single-dose oral pharmacokinetic study of **dilevalol**.



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Caption: Randomized crossover design for determining the absolute bioavailability of **dilevalol**.

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